molecular formula C12H21N5O2S B2591381 1-(cyclopropanesulfonyl)-4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 2415571-33-2

1-(cyclopropanesulfonyl)-4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

Cat. No.: B2591381
CAS No.: 2415571-33-2
M. Wt: 299.39
InChI Key: MFKWBJKTKJBQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropanesulfonyl)-4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a cyclopropanesulfonyl group and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)-4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine typically involves multiple steps:

    Formation of the Triazole Moiety: The triazole ring can be synthesized via a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Attachment of the Triazole to Piperazine: The triazole derivative is then reacted with piperazine, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired linkage.

    Introduction of the Cyclopropanesulfonyl Group: The final step involves sulfonylation of the piperazine nitrogen with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the triazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring is known to interact with metal ions and proteins, potentially inhibiting enzyme activity or modulating receptor function. The sulfonyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropanesulfonyl)-4-methylpiperazine: Lacks the triazole moiety, which may result in different biological activities.

    4-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine: Lacks the cyclopropanesulfonyl group, potentially altering its chemical reactivity and biological properties.

    1-(Cyclopropanesulfonyl)-4-phenylpiperazine: Substitutes the triazole with a phenyl group, which may affect its interaction with biological targets.

Uniqueness

1-(Cyclopropanesulfonyl)-4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is unique due to the combination of the cyclopropanesulfonyl and triazole groups, which may impart specific chemical and biological properties not found in other similar compounds

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2S/c1-10-13-14-12(15(10)2)9-16-5-7-17(8-6-16)20(18,19)11-3-4-11/h11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKWBJKTKJBQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CN2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.